Cas no 934047-87-7 (1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide)
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide Chemical and Physical Properties
Names and Identifiers
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- bis(trifluoromethylsulfonyl)azanide,2-[3-(cyanomethyl)imidazol-3-ium-1-yl]acetonitrile
- 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide
- bis(trifluoromethylsulfonyl)azanide;2-[3-(cyanomethyl)imidazol-3-ium-1-yl]acetonitrile
- 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
- ORJULSCFWHFTFU-UHFFFAOYSA-N
- 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide
- 934047-87-7
- 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide
- 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide, >=94% (HPLC/T)
- DTXSID30583492
-
- MDL: MFCD09265192
- Inchi: 1S/C7H7N4.C2F6NO4S2/c8-1-3-10-5-6-11(7-10)4-2-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2;/q+1;-1
- InChI Key: ORJULSCFWHFTFU-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)([N-]S(C(F)(F)F)(=O)=O)(=O)=O.[N+]1(C([H])([H])C#N)C([H])=C([H])N(C([H])([H])C#N)C=1[H]
Computed Properties
- Exact Mass: 426.98436504g/mol
- Monoisotopic Mass: 426.98436504g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 567
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 142
Experimental Properties
- Melting Point: 81-85 °C
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
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Hazardous Material Identification:
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-287242-5 g |
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide, |
934047-87-7 | 5g |
¥2,219.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287242-5g |
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide, |
934047-87-7 | 5g |
¥2219.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944117-5g |
1,3-Bis(cyanomethyl)-1h-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide |
934047-87-7 | 98% | 5g |
¥3346.00 | 2024-04-24 |
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide: A Comprehensive Overview
The compound with CAS No. 934047-87-7, commonly referred to as 1,3-bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide, is a highly specialized chemical entity that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of imidazolium-based ionic liquids, which are known for their exceptional thermal stability, non-volatility, and ability to act as both electrolytes and catalysts in various chemical processes.
1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide is synthesized through a carefully controlled reaction involving the imidazole ring and cyanomethyl groups. The structure of this compound is characterized by the presence of two cyanomethyl substituents on the imidazole ring, which are counterbalanced by two trifluoromethylsulfonyl imide (TFSI) anions. This specific arrangement imparts unique electronic and steric properties to the molecule, making it highly versatile for use in diverse chemical systems.
Recent studies have highlighted the exceptional electrochemical properties of 1,3-bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide. Its high ionic conductivity and wide electrochemical window make it an ideal candidate for use in advanced battery technologies, particularly in lithium-ion batteries and supercapacitors. Researchers have demonstrated that this compound can significantly enhance the performance of these energy storage devices by improving charge transfer kinetics and reducing resistance losses.
In addition to its electrochemical applications, 1,3-bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide has also been explored for its potential in catalytic processes. The presence of the cyanomethyl groups introduces nucleophilic sites that can facilitate various organic transformations, such as nucleophilic additions and substitutions. Recent findings suggest that this compound can act as an efficient catalyst in the synthesis of bioactive molecules and fine chemicals, offering a greener and more sustainable alternative to traditional catalysts.
The thermal stability of 1,3-bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide is another attribute that has been extensively studied. Its ability to withstand high temperatures without decomposition makes it suitable for use in high-temperature chemical reactions and industrial processes. This property is particularly valuable in industries such as petrochemicals and pharmaceuticals, where robust chemical systems are required to operate under extreme conditions.
From a materials science perspective, 1,3-bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide has been investigated for its potential as a precursor in the synthesis of advanced materials. For instance, researchers have explored its use in the preparation of metal-organic frameworks (MOFs) and coordination polymers, where its unique structure can impart desirable properties such as high surface area and porosity.
In terms of environmental impact, 1,3-bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide has been shown to exhibit low toxicity and biodegradability under certain conditions. This makes it a promising candidate for use in eco-friendly chemical processes and sustainable technologies. However, further research is needed to fully understand its environmental fate and potential risks associated with large-scale production and use.
The synthesis of 1,3-bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and product quality. Recent advancements in synthetic methodologies have enabled researchers to develop more efficient routes for its preparation, reducing production costs and enhancing scalability.
In conclusion, 1,3-bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide (CAS No. 934047-87-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with its exceptional properties such as high thermal stability, ionic conductivity, and catalytic activity, positions it as a key player in the development of next-generation materials and technologies. As research continues to uncover new insights into its potential uses, this compound is expected to play an increasingly important role in advancing scientific innovation.
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